5-fluoro-2-(4-fluorobenzoyl)benzoic Acid
Overview
Description
5-fluoro-2-(4-fluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8F2O3. It is a derivative of benzoic acid, featuring two fluorine atoms attached to the benzoyl and benzoic acid moieties. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that the compound has been used in the synthesis of heparan sulfate glycosaminoglycans (hsgag)-mimetic compounds . HSGAGs are involved in various biological processes, including cell growth, adhesion, invasion, and migration .
Mode of Action
It’s known that the compound can undergo nitration to yield 2-(4-fluoro-3-nitrobenzoyl)benzoic acid . This suggests that the compound can participate in chemical reactions that modify its structure and potentially its interaction with its targets.
Biochemical Pathways
Given its use in the synthesis of hsgag-mimetic compounds , it can be inferred that the compound may influence pathways involving HSGAGs. These pathways could include those related to cell growth, adhesion, invasion, and migration .
Pharmacokinetics
The compound’s physical properties such as its melting point (138-140 °c) and boiling point (4431±300 °C at 760 mmHg) suggest that it is relatively stable under physiological conditions .
Result of Action
Given its use in the synthesis of hsgag-mimetic compounds , it can be inferred that the compound may have effects on processes involving HSGAGs, such as cell growth, adhesion, invasion, and migration .
Action Environment
It’s known that the compound should be handled in a well-ventilated place and that it should avoid contact with skin and eyes . This suggests that the compound’s action could be influenced by factors such as ventilation and contact with biological tissues.
Preparation Methods
The synthesis of 5-fluoro-2-(4-fluorobenzoyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and phthalic anhydride.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a Lewis acid catalyst like aluminum chloride.
Synthetic Route: The synthetic route involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride to form the intermediate compound, which is then further reacted to introduce the second fluorine atom and form the final product
Chemical Reactions Analysis
5-fluoro-2-(4-fluorobenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5-fluoro-2-(4-fluorobenzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-fluoro-2-(4-fluorobenzoyl)benzoic acid can be compared with other similar compounds, such as:
4-fluorobenzoic acid: A simpler compound with a single fluorine atom, used as an intermediate in organic synthesis.
2,4-dichloro-5-fluorobenzoic acid: An intermediate for antibacterial agents, featuring additional chlorine atoms.
4-fluorobenzophenone: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-(4-fluorobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-9-3-1-8(2-4-9)13(17)11-6-5-10(16)7-12(11)14(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNQAVXSMQBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379048 | |
Record name | 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-44-8 | |
Record name | 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338982-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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